N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a dioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The dioxine moiety can be introduced through a cyclization reaction involving diols and appropriate reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the selection of catalysts and solvents that minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups .
Scientific Research Applications
N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and dioxine-containing molecules. Examples include:
5-(3,5-dimethylphenyl)-1,3,4-oxadiazole: A simpler analog without the dioxine moiety.
1,4-dioxine-2-carboxamide: A compound featuring the dioxine moiety but lacking the oxadiazole ring.
Uniqueness
N-(5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1170944-74-7 |
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Molecular Formula |
C15H15N3O4 |
Molecular Weight |
301.30 g/mol |
IUPAC Name |
N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
InChI |
InChI=1S/C15H15N3O4/c1-9-5-10(2)7-11(6-9)14-17-18-15(22-14)16-13(19)12-8-20-3-4-21-12/h5-8H,3-4H2,1-2H3,(H,16,18,19) |
InChI Key |
QVPHUHXXPQAADJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=COCCO3)C |
Origin of Product |
United States |
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